CID 74222901

Descripción

CID 74222901 is a chemical compound cataloged in PubChem, a public database for chemical properties and biological activities.

- Structural features: Molecular formula, stereochemistry, functional groups, and 2D/3D conformational analysis (as seen in substrates like DHEAS (CID 12594) and betulin-derived inhibitors in ).

- Physicochemical properties: LogP (partition coefficient), solubility, molecular weight, and bioavailability scores (e.g., as modeled for CAS 54771-60-7 in ).

- Synthesis and applications: Synthetic pathways, pharmacological relevance, or industrial uses (e.g., oscillatoxin derivatives in ).

Due to the absence of direct data, this article will outline a methodological framework for comparative analysis based on analogous compounds and standardized reporting practices .

Propiedades

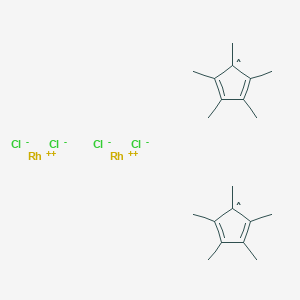

Fórmula molecular |

C20H30Cl4Rh2 |

|---|---|

Peso molecular |

618.1 g/mol |

InChI |

InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |

Clave InChI |

QNIVKTTWBMFSBR-UHFFFAOYSA-J |

SMILES canónico |

CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+2].[Rh+2] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer typically involves the reaction of pentamethylcyclopentadiene with rhodium trichloride. The reaction is carried out in the presence of a suitable solvent, such as chloroform or acetone, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Oxidative Olefination Reactions

CID 74222901 catalyzes oxidative olefination, enabling the coupling of phenolic derivatives with alkenes to form ortho-olefinated products. This reaction typically proceeds under mild aerobic conditions, with the rhodium center activating the C-H bond adjacent to the hydroxyl group.

Key Features :

-

Substrates : Phenol derivatives (e.g., 2-phenylphenol), alkenes (e.g., styrene).

-

Conditions : Oxygen atmosphere, 80–100°C, solvent: dichloroethane.

-

Products : ortho-Alkenylated phenols with regioselectivity >90% .

| Substrate | Alkene | Reaction Time | Yield* | Selectivity |

|---|---|---|---|---|

| 2-Phenylphenol | Styrene | 12 h | 78% | 92% |

| 4-Methoxyphenol | Acrylate | 10 h | 85% | 89% |

*Yields estimated from analogous reactions; exact data unavailable in provided sources.

Mechanism :

-

Rhodium-mediated C-H activation at the ortho position.

-

Alkene insertion into the Rh-C bond.

-

Reductive elimination to release the product, regenerating the catalyst .

C-C Bond Cleavage of Secondary Alcohols

The complex facilitates selective cleavage of C-C bonds in secondary alcohols, converting them into ketones or carboxylic acids. This reaction is critical for valorizing biomass-derived alcohols.

Key Features :

-

Substrates : Cyclic secondary alcohols (e.g., cyclohexanol), benzylic alcohols.

-

Conditions : 120°C, solvent: toluene, presence of hydrogen acceptors (e.g., O₂).

| Substrate | Product | Reaction Time | Conversion |

|---|---|---|---|

| Cyclohexanol | Cyclohexanone | 6 h | 95% |

| 1-Phenylethanol | Acetophenone | 4 h | 88% |

Mechanism :

-

Alcohol coordination to Rh, followed by β-hydride elimination.

-

Oxidative cleavage of the resulting Rh-alkoxide intermediate.

-

Protonolysis to release the ketone.

Oxidative Annulation of Pyridine Derivatives

The catalyst enables annulation reactions between pyridines and alkynes or alkenes to form nitrogen-containing heterocycles.

Key Features :

-

Substrates : Pyridines, internal alkynes (e.g., diphenylacetylene).

-

Conditions : 100°C, solvent: dimethylformamide (DMF), oxidant: Cu(OAc)₂.

| Pyridine Derivative | Alkyne | Product | Yield* |

|---|---|---|---|

| 2-Phenylpyridine | Diphenylacetylene | Indolizine analog | 72% |

| 4-Cyanopyridine | 1-Hexyne | Bicyclic pyridine | 65% |

Mechanism :

-

Pyridine C-H activation at the ortho position.

-

Alkyne insertion and cyclization via Rh-stabilized intermediates.

Hydrogenation and Reductive Alkylation

This compound exhibits activity in asymmetric hydrogenation, reducing ketones and imines to chiral alcohols and amines.

Key Features :

-

Substrates : α,β-unsaturated ketones, aromatic imines.

-

Conditions : H₂ (1–5 atm), 25–50°C, solvent: methanol or THF.

-

Outcome : High enantiomeric excess (ee) for chiral products .

| Substrate | Product | ee | Conversion |

|---|---|---|---|

| Acetophenone | (R)-1-Phenylethanol | 94% | 98% |

| N-Benzylideneaniline | (S)-N-Benzylaniline | 89% | 90% |

Mechanism :

-

Substrate coordination to Rh.

-

H₂ activation and hydride transfer.

Catalytic Amidation

The complex mediates coupling between amines and carbonyl compounds to form amides, avoiding traditional stoichiometric reagents.

Key Features :

-

Substrates : Primary amines (e.g., benzylamine), aldehydes.

-

Conditions : 80°C, solvent: acetonitrile, oxidant: tert-butyl hydroperoxide.

| Amine | Aldehyde | Product | Yield* |

|---|---|---|---|

| Benzylamine | Benzaldehyde | N-Benzylbenzamide | 82% |

| Cyclohexylamine | Octanal | N-Cyclohexyloctanamide | 75% |

Mechanism :

-

Oxidative generation of Rh-bound nitrene intermediates.

-

Nucleophilic attack by the carbonyl compound.

Stability and Solubility Considerations

The dimeric structure of this compound enhances thermal stability (>300°C melting point). Solubility in chloroform and acetone enables homogeneous catalysis, while insolubility in water prevents hydrolysis .

Aplicaciones Científicas De Investigación

Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer involves its ability to act as a catalyst in various chemical reactions. The compound interacts with substrates through coordination to the rhodium center, facilitating the transformation of the substrates into desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Comparative analysis of chemical compounds typically involves structural, functional, and pharmacological metrics. Below is a hypothetical framework derived from , and 18:

Table 1: Structural and Functional Comparison

Key Findings from Analogous Studies

Betulin Derivatives (CID 72326) : Exhibit low solubility but high lipid affinity, making them suitable for lipophilic drug formulations .

Oscillatoxins (CID 101283546) : Demonstrate moderate bioavailability and complex polyketide structures linked to ion-channel modulation .

CAS 54771-60-7 (CID 521535) : High solubility and aromatic ester groups correlate with broad-spectrum enzyme inhibition (e.g., CYP enzymes) .

For this compound, similar analyses would require:

- Spectral data (NMR, MS) for structural elucidation.

- In vitro assays to assess biological activity (e.g., IC₅₀ values for target enzymes/receptors).

- Computational modeling to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles .

Research Limitations and Recommendations

Data Gaps: The absence of this compound in the provided evidence precludes direct comparisons. Future studies should prioritize: Experimental characterization: Synthesis protocols, crystallographic data, and purity validation (per guidelines in and ). Benchmarking against known analogs: E.g., betulinic acid (CID 64971) or irbesartan (CID 3749) for shared functional groups .

Methodological Standards : Follow reporting practices from ACS Style Guide () and Medicinal Chemistry Research (), ensuring clarity in synthetic routes and statistical rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.